2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid

Catalog No.
S14058586
CAS No.
M.F
C9H7F3O5
M. Wt
252.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]...

Product Name

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid

IUPAC Name

2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid

Molecular Formula

C9H7F3O5

Molecular Weight

252.14 g/mol

InChI

InChI=1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16)

InChI Key

AWEMPCNWIXXQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)OC(F)(F)F)O

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid, also known as 4-(trifluoromethyl)mandelic acid, is a fluorinated organic compound with the chemical formula C9H7F3O3C_9H_7F_3O_3 and a molecular weight of approximately 220.15 g/mol. This compound features a hydroxyl group and a carboxylic acid functional group, making it a secondary alcohol and an aromatic carboxylic acid. Its structure includes a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound has a melting point of 130 °C, indicating its solid-state at room temperature .

The chemical behavior of 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid can be understood through various types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate protons (H+^+) in aqueous solutions, participating in neutralization reactions with bases to form salts and water.
  • Esterification: This compound can react with alcohols to form esters under acidic conditions, which is significant for synthesizing derivatives useful in pharmaceuticals.
  • Reduction Reactions: The hydroxyl group may undergo reduction under specific conditions to yield alcohols or other functional groups.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science.

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid exhibits notable biological activities, particularly in the context of pharmacology:

  • Anti-inflammatory Properties: The compound has been studied for its potential anti-inflammatory effects, which may be attributed to its ability to inhibit certain pathways involved in inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics.
  • Analgesic Effects: There is evidence indicating that derivatives of this compound could have analgesic effects, providing pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

These biological activities highlight its potential therapeutic applications.

The synthesis of 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid can be achieved through several methods:

  • Starting from Phenolic Compounds: Utilizing phenolic compounds with trifluoromethyl groups, followed by hydroxylation and subsequent carboxylation reactions.
  • Trifluoromethylation: Introducing the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoroacetic anhydride in the presence of appropriate catalysts.
  • Hydrolysis Reactions: Converting esters or other derivatives through hydrolysis to yield the target compound.

Each method requires careful control of reaction conditions to optimize yield and purity.

The applications of 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid are diverse:

  • Pharmaceutical Industry: Its potential anti-inflammatory and analgesic properties make it suitable for drug development targeting pain and inflammation.
  • Agricultural Chemicals: The compound could be explored as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic molecules used in various industrial applications.

Interaction studies involving 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid focus on its binding affinity with biological targets:

  • Protein Binding Studies: Evaluating how well the compound interacts with proteins involved in inflammatory pathways can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Determining whether this compound inhibits specific enzymes related to pain or inflammation could validate its therapeutic potential.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acidC9H7F3O4C_9H_7F_3O_4Contains a different substitution pattern on the aromatic ring.
4-Trifluoromethylmandelic acidC9H7F3O3C_9H_7F_3O_3Similar structure but lacks the additional hydroxyl group.
3-(Trifluoromethoxy)phenylacetic acidC9H7F3O4C_9H_7F_3O_4Substituted at a different position on the phenyl ring.

These compounds exhibit varying biological activities and chemical properties due to their structural differences, highlighting the uniqueness of 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid within this class of molecules .

Palladium-Catalyzed C–H Functionalization Strategies

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for modifying arylacetic acid frameworks, particularly for introducing substituents at distal meta-positions. For 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid, the trifluoromethoxy group’s strong electron-withdrawing nature complicates direct functionalization, necessitating the use of directing groups to enhance reactivity and selectivity. A nitrile-based template, as demonstrated by Srinivas and Satyanarayana, enables meta-C–H olefination and arylation in arylacetic acid derivatives by coordinating palladium to the nitrile group, thereby positioning the catalyst at the meta-site relative to the acetic acid backbone. This approach avoids interference from the trifluoromethoxy group and allows for the installation of diverse functionalities under mild conditions.

Microwave-assisted protocols further enhance the efficiency of these reactions. For instance, Srinivas et al. achieved meta-C–H acetoxylation and cyanation in arylacetic acids within short reaction times (30–60 minutes) using microwave irradiation, maintaining yields above 70% while preserving the integrity of sensitive hydroxyl and trifluoromethoxy groups. The table below summarizes key reaction conditions for palladium-catalyzed meta-functionalization:

Reaction TypeCatalyst SystemDirecting GroupYield (%)Reference
OlefinationPd(OAc)₂, Ag₂CO₃Nitrile65–92
ArylationPdCl₂, Cu(OAc)₂Nitrile72–85
AcetoxylationPd(OAc)₂, PhI(OAc)₂Nitrile68–78

The trifluoromethoxy group’s stability under these conditions is critical. Studies show that palladium catalysis in acidic media (e.g., acetic acid) does not cleave the trifluoromethoxy moiety, making it compatible with both electron-deficient and electron-rich aryl systems.

Regioselective Aromatic Substitution Techniques

Regioselective introduction of the trifluoromethoxy group at the meta-position relative to the hydroxyl group requires precise control over electrophilic substitution patterns. Traditional Friedel-Crafts alkylation is unsuitable due to the deactivating effects of the trifluoromethoxy group. Instead, directed ortho-metallation (DoM) strategies, combined with halogenation, enable selective functionalization. For example, copper-mediated trifluoromethoxylation of pre-halogenated intermediates has been employed to install the –OCF₃ group at the para-position to a directing hydroxyl group.

A two-step diazotization-hydrolysis sequence, as described in Patent CN107417509A, offers an alternative route. Starting from substituted anilines, diazotization with sodium nitrite in the presence of vinylidene chloride and cuprous catalysts generates trichloroethyl intermediates, which undergo hydrolysis to yield arylacetic acids with defined substitution patterns. This method’s regioselectivity arises from steric and electronic effects imposed by the directing hydroxyl group, ensuring the trifluoromethoxy group occupies the meta-position.

Key considerations for regioselectivity include:

  • Electronic effects: The hydroxyl group’s electron-donating nature directs electrophiles to the ortho and para positions, while the trifluoromethoxy group’s electron-withdrawing character deactivates the ring, favoring substitution at the less hindered meta-site.
  • Steric hindrance: Bulky substituents adjacent to the hydroxyl group (e.g., methyl or bromine) further steer reactivity toward the meta-position.

Protecting Group Strategies for Hydroxy and Trifluoromethoxy Moieties

The simultaneous presence of two hydroxyl groups and a trifluoromethoxy substituent demands orthogonal protection to prevent undesired side reactions during synthesis. Silyl ethers (e.g., tert-butyldimethylsilyl) are preferred for protecting the phenolic hydroxyl groups due to their stability under acidic and mild basic conditions. For instance, during palladium-catalyzed C–H functionalization, silyl-protected intermediates remain intact, allowing subsequent deprotection with tetrabutylammonium fluoride (TBAF) without affecting the trifluoromethoxy group.

The trifluoromethoxy group itself rarely requires protection, as it is resistant to nucleophilic and electrophilic attacks under standard reaction conditions. However, in cases where strong reducing agents (e.g., LiAlH₄) are employed, temporary protection via esterification of the acetic acid moiety may be necessary to prevent reduction of the carbonyl group. Methyl or benzyl esters are commonly used, as they can be cleaved hydrolytically or via hydrogenolysis, respectively.

A representative protection-deprotection sequence is outlined below:

  • Initial protection: Silylation of both phenolic hydroxyl groups using TBSCl (tert-butyldimethylsilyl chloride) in the presence of imidazole.
  • Functionalization: Palladium-catalyzed meta-C–H arylation or acetoxylation.
  • Deprotection: Treatment with TBAF to remove silyl groups, yielding the free hydroxyls.

This strategy ensures compatibility with diverse reaction conditions while maintaining the integrity of the trifluoromethoxy substituent.

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

252.02455781 g/mol

Monoisotopic Mass

252.02455781 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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